1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Overview

Description

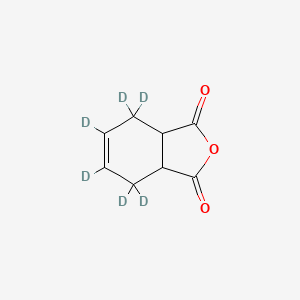

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-Tetrahydrophthalic Anhydride. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C₈H₂D₆O₃, and it is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can be synthesized through the Diels-Alder reaction of deuterated butadiene and maleic anhydride . The reaction typically requires a solvent such as benzene and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding diol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the anhydride under mild conditions to form amides or esters.

Major Products

Oxidation: Tetrahydrophthalic acid.

Reduction: Tetrahydrophthalic diol.

Substitution: Tetrahydrophthalimide or tetrahydrophthalate esters.

Scientific Research Applications

Applications in Industry

1. Curing Agent for Epoxy Resins

- Description : 1,2,3,6-Tetrahydrophthalic anhydride-3,3,4,5,6,6-d6 is extensively used as a curing agent in epoxy resins. Its ability to facilitate cross-linking reactions enhances the mechanical properties and thermal stability of epoxy formulations.

- Benefits : The use of this anhydride improves the resistance of cured epoxy systems to heat and chemicals, making them suitable for demanding applications such as automotive and aerospace components .

2. Modifier for Polystyrene

- Description : This compound is employed as a chemical modifier in the modification of polystyrene through Friedel-Crafts acylation. This process enhances the thermal stability and mechanical performance of polystyrene-based materials.

- Benefits : The incorporation of 1,2,3,6-tetrahydrophthalic anhydride leads to improved impact resistance and processing characteristics in polystyrene products .

3. Production of Alkyd Resins

- Description : It serves as a key ingredient in the synthesis of alkyd resins. These resins are widely used in coatings and paints due to their excellent adhesion and durability.

- Benefits : Alkyd resins formulated with this anhydride exhibit enhanced gloss and weather resistance compared to traditional formulations .

Use in Synthesis

1. Synthesis of Cyclic Diimides

- Description : The compound acts as a reactant in the synthesis of cyclic diimides and derivatives such as cis-tetrahydroisoindole-1,3-dione.

- Benefits : These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Epoxy Resin Formulation

In a study conducted on the formulation of epoxy resins using this compound as a curing agent:

- Objective : To evaluate the mechanical properties of cured epoxy systems.

- Results : The cured epoxy demonstrated superior tensile strength and thermal stability compared to control samples cured with conventional agents. The study highlighted the potential for this compound in high-performance applications.

Case Study 2: Polystyrene Modification

A research project focused on modifying polystyrene with this anhydride aimed to enhance its thermal properties:

- Objective : To assess the impact on glass transition temperature (Tg) and thermal degradation.

- Results : The modified polystyrene exhibited a significant increase in Tg and improved thermal stability under oxidative conditions. This modification opens avenues for more durable polystyrene applications.

Summary Table of Applications

| Application | Description | Benefits |

|---|---|---|

| Curing Agent for Epoxies | Enhances cross-linking in epoxy formulations | Improved mechanical properties and stability |

| Modifier for Polystyrene | Used in Friedel-Crafts acylation | Increased thermal stability and impact resistance |

| Alkyd Resin Production | Key ingredient in alkyd resin synthesis | Enhanced gloss and weather resistance |

| Synthesis of Cyclic Diimides | Reactant for producing biologically active compounds | Potential pharmaceutical applications |

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 involves its reactivity with nucleophiles. The anhydride functional group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity is exploited in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

1,2,3,6-Tetrahydrophthalic Anhydride: The non-deuterated version of the compound.

3,4,5,6-Tetrahydrophthalic Anhydride: Another isomer with similar reactivity but different structural properties.

Maleic Anhydride: A precursor in the synthesis of tetrahydrophthalic anhydrides.

Uniqueness

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be used as tracers in mechanistic studies and can enhance the stability of the compound in certain reactions .

Biological Activity

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is a deuterated derivative of tetrahydrophthalic anhydride (THPA), a compound widely used in various chemical applications including as a curing agent for epoxides and in the modification of polymers. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Chemical Formula : C₈H₂D₆O₃

- Molecular Weight : 158.1 g/mol

- CAS Number : 85-43-8

- Physical State : Clear colorless to light yellow liquid

- Density : 1.36 g/cm³

- Melting Point : 104.4 °C

- Solubility : 29.4 g/L in water at 20 °C

Anti-inflammatory Activity

Research indicates that tetrahydrophthalic anhydride derivatives exhibit significant anti-inflammatory properties. For instance, amidrazone-derived compounds synthesized with cyclic anhydrides demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . These findings suggest potential anti-inflammatory applications for THPA derivatives.

Antimicrobial Activity

The antimicrobial efficacy of tetrahydrophthalic anhydride derivatives has also been documented. Compounds derived from similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Toxicological Profile

The safety profile of tetrahydrophthalic anhydride is critical for its application in consumer products. The compound is classified as a skin and respiratory irritant and has shown significant toxicity in animal studies:

- LD50 (oral) : 5410 mg/kg in rats .

- Hazard Classifications : Aquatic Chronic 3; Eye Damage 1; Skin Sensitization 1 .

Case Studies and Research Findings

Properties

IUPAC Name |

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-TZCZJOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662203 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-23-3 | |

| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.